Cyclohexanone, 2,6-dibenzoyl-

Description

Significance of Cyclohexanone (B45756) Derivatives as Versatile Synthetic Scaffolds

Cyclohexanone and its derivatives are cornerstone building blocks in organic synthesis. vertecbiosolvents.compearson.com Their six-membered ring structure, featuring a ketone functional group, offers a robust and versatile platform for constructing more intricate molecular architectures. vertecbiosolvents.compearson.com The utility of cyclohexanone is highlighted by its large-scale industrial use, where approximately 95% of its production is dedicated to synthesizing precursors for nylon. nih.govwikipedia.org Beyond this, these derivatives are pivotal in producing a wide range of materials and chemicals, including pharmaceuticals like antihistamines, adhesives, dyes, herbicides, and plasticizers. vertecbiosolvents.com

The reactivity of the ketone's carbonyl group and its adjacent α-carbons permits numerous chemical transformations, such as aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. pearson.comic.ac.uk This inherent reactivity makes cyclohexanones essential starting materials for creating complex molecules. vertecbiosolvents.compearson.com The conformational flexibility of the cyclohexane (B81311) ring, which predominantly exists in a stable chair conformation, is also critical in determining the stereochemical outcomes of reactions, allowing for precise control in the synthesis of specific stereoisomers.

Overview of Dicarbonyl Systems within Cyclic Ketone Chemistry

The introduction of a second carbonyl-containing moiety, such as a benzoyl group, onto the cyclohexanone ring establishes a dicarbonyl system, which significantly alters the molecule's chemical behavior. wikipedia.org Specifically, placing these groups at the 2 and 6 positions creates a β-dicarbonyl or 1,3-dicarbonyl system. wikipedia.org A key characteristic of 1,3-dicarbonyl compounds is the heightened acidity of the protons on the carbon atom situated between the two carbonyl groups. wikipedia.orgpressbooks.pub

This increased acidity facilitates the easy formation of enolates when treated with a base. pressbooks.pub These enolates are potent nucleophiles, crucial for a variety of carbon-carbon bond-forming reactions, including alkylations and Michael additions. pressbooks.pubacs.org The presence of two carbonyl groups also enables selective reactions, where one group can be chemically modified while the other remains protected, a valuable strategy in multi-step syntheses. pressbooks.pub Furthermore, these dicarbonyl frameworks can act as ligands, forming coordination complexes with metal ions, which is a foundational aspect of their application in catalysis. wikipedia.org

Structural Motif of Cyclohexanone, 2,6-dibenzoyl- and Related Analogues

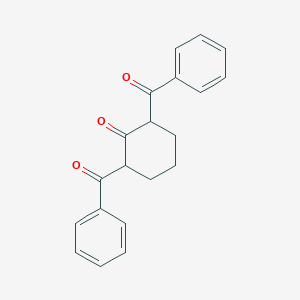

Cyclohexanone, 2,6-dibenzoyl- (IUPAC name: 2,6-dibenzoylcyclohexan-1-one) is a specific archetype of a 1,3-dicarbonyl system embedded within a cyclic framework. nih.gov Its structure is defined by a central cyclohexanone ring with two benzoyl groups attached to the carbons at positions 2 and 6. nih.gov The spatial orientation of these bulky benzoyl substituents relative to the plane of the cyclohexanone ring gives rise to stereoisomers, primarily cis and trans isomers. In the cis isomer, the benzoyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. rsc.org This stereochemical difference significantly influences the molecule's physical properties and reactivity.

Analogues of this compound can be synthesized by varying the substituents on the phenyl rings of the benzoyl groups or by replacing the benzoyl groups with other acyl moieties. chemicalbook.comlookchem.com A related class of compounds, 2,6-dibenzylidenecyclohexanones, are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Physicochemical Properties of Cyclohexanone, 2,6-dibenzoyl- This table is interactive. Users can sort the data by clicking on the headers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,6-dibenzoylcyclohexan-1-one | nih.gov |

| Molecular Formula | C₂₀H₁₈O₃ | nih.gov |

| Molecular Weight | 306.4 g/mol | nih.gov |

| CAS Number | 16094-85-2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 306.125594432 Da | nih.gov |

| Monoisotopic Mass | 306.125594432 Da | nih.gov |

| Topological Polar Surface Area | 51.2 Ų | nih.gov |

Research Trajectories and Academic Objectives for 2,6-Dibenzoyl-Substituted Cyclohexanones

Academic research involving 2,6-disubstituted cyclohexanones, including the dibenzoyl analogue, is focused on several key objectives. jyotinivas.org A primary goal is the development of efficient and stereoselective synthetic methodologies. colab.ws This involves exploring novel catalytic systems, such as Rh-catalyzed hydrogenations and organocatalyzed cycloadditions, to precisely control the three-dimensional structure of the products. researcher.liferesearchgate.net For instance, studies have shown that the conversion of the more stable cis-2,6-disubstituted cyclohexanones to their less stable trans-isomers can be achieved through specific chemical pathways. rsc.org

Another significant research direction is the use of these compounds as scaffolds for building more complex, biologically active molecules. metu.edu.tr Their well-defined and relatively rigid conformations make them attractive starting points in drug discovery and materials science. acs.org For example, α,α'-bis(substituted benzylidene)cycloalkanones, which are structurally related, have been investigated for antiangiogenic and cytotoxic activities. researchgate.net Furthermore, the coordination chemistry of these dicarbonyl compounds with metal ions remains an active field of study, with potential applications in creating novel catalysts and functional materials. wikipedia.org The fundamental understanding of their reactivity, conformational preferences, and stereoelectronic effects continues to be a core academic pursuit. researchgate.netsapub.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Cyclohexanone, 2,6-dibenzoyl- | 2,6-dibenzoylcyclohexan-1-one | C₂₀H₁₈O₃ |

| Cyclohexanone | Cyclohexanone | C₆H₁₀O |

Structure

3D Structure

Properties

CAS No. |

16094-85-2 |

|---|---|

Molecular Formula |

C20H18O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2,6-dibenzoylcyclohexan-1-one |

InChI |

InChI=1S/C20H18O3/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20(16)23)19(22)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |

InChI Key |

RVBGQHCKEMNVJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 2,6-dibenzoylcyclohexanone, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of 2,6-dibenzoylcyclohexanone would exhibit distinct signals corresponding to the aromatic protons of the benzoyl groups and the aliphatic protons of the cyclohexanone (B45756) ring.

The ten aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns would depend on the substitution pattern and the rotational conformation of the benzoyl groups. Protons ortho to the carbonyl group are expected to be the most deshielded.

The protons on the cyclohexanone ring would appear in the more upfield region. The methine protons at the C2 and C6 positions, being adjacent to the electron-withdrawing benzoyl groups, would be significantly deshielded compared to typical cyclohexanone protons, likely resonating in the range of 3.5-4.5 ppm. The methylene (B1212753) protons at C3, C4, and C5 would appear further upfield, with their chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanone, 2,6-dibenzoyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplet (m) |

| Methine Protons (CH-CO) | 3.5 - 4.5 | Multiplet (m) |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2,6-dibenzoylcyclohexanone, three distinct carbonyl carbon signals are expected at the most downfield positions (typically >190 ppm): one for the cyclohexanone carbonyl and two for the benzoyl carbonyls.

The aromatic carbons would resonate in the 120-140 ppm range. The carbons of the cyclohexanone ring would appear in the aliphatic region, with the C2 and C6 carbons shifted downfield due to the attachment of the benzoyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone, 2,6-dibenzoyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | >200 |

| Benzoyl Carbonyls (Ar-C=O) | 190 - 200 |

| Aromatic Carbons (Ar-C) | 120 - 140 |

| Methine Carbons (C2, C6) | 50 - 70 |

Note: These are predicted values and can be influenced by the specific molecular conformation and solvent.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and spatial relationships. While specific experimental data for 2,6-dibenzoylcyclohexanone is not widely published, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable for determining its preferred conformation. A NOESY experiment detects through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov This would allow for the determination of the relative orientation of the two benzoyl groups with respect to the cyclohexanone ring. For instance, cross-peaks between specific aromatic protons and the methine or methylene protons of the cyclohexanone ring would provide direct evidence of their spatial proximity, helping to define the conformational state of the molecule in solution. nih.gov

While ¹H and ¹³C are the most common nuclei studied, investigations involving other nuclei could be performed if the molecule were isotopically labeled or contained other NMR-active nuclei in substituted derivatives. For the parent compound, however, multinuclear NMR investigations beyond proton and carbon are not standard.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational and Spatial Analysis

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,6-dibenzoylcyclohexanone would be dominated by strong absorption bands characteristic of its ketone and aromatic functionalities.

The most prominent feature would be the C=O stretching vibrations. A strong, sharp absorption band for the cyclohexanone carbonyl group is expected in the region of 1700-1725 cm⁻¹. The carbonyl groups of the benzoyl substituents, being conjugated with the aromatic rings, would likely appear at a slightly lower wavenumber, typically in the 1680-1700 cm⁻¹ range. The presence of multiple, closely spaced, strong bands in the carbonyl region would be a key diagnostic feature.

Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for Cyclohexanone, 2,6-dibenzoyl-

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Cyclohexanone C=O | Stretch | 1700 - 1725 | Strong |

| Benzoyl C=O | Stretch | 1680 - 1700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 2,6-dibenzoylcyclohexanone are the benzoyl groups and the ketone. The presence of these conjugated systems is expected to result in characteristic absorptions in the UV region.

The spectrum would likely show absorptions corresponding to:

π → π* transitions: These are typically high-energy transitions associated with the aromatic rings and the carbonyl double bonds. For conjugated systems like the benzoyl group, these transitions result in strong absorption bands, likely appearing in the 240-280 nm range.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. These transitions are formally forbidden and thus result in much weaker absorption bands, expected to appear at longer wavelengths, possibly in the 300-340 nm region.

The exact position of the absorption maxima (λ_max) and their molar absorptivities (ε) would be sensitive to the solvent polarity and the specific conformation of the molecule, which affects the extent of electronic conjugation. Studies on related dibenzylidene cyclohexanones have shown that solvent polarity can significantly influence the absorption spectra. kuet.ac.bd

Table 4: Predicted UV-Vis Absorption Maxima for Cyclohexanone, 2,6-dibenzoyl-

| Transition Type | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Benzoyl group | 240 - 280 | High |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For Cyclohexanone, 2,6-dibenzoyl-, this method provides crucial information for confirming its molecular weight and understanding its fragmentation pathways under ionization.

The molecular formula for Cyclohexanone, 2,6-dibenzoyl- is C₂₀H₁₈O₃. nih.gov This composition gives it a calculated molecular weight of approximately 306.4 g/mol . nih.gov High-resolution mass spectrometry can provide an exact mass, which for this compound is 306.125594432 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) is a common technique where a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. While a detailed fragmentation pattern for Cyclohexanone, 2,6-dibenzoyl- is not extensively documented in the provided search results, general principles of ketone and aromatic compound fragmentation can be applied. The molecular ion peak (M⁺·) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org In this case, cleavage could occur between the carbonyl carbon and the cyclohexanone ring or between the carbonyl carbon and the phenyl group. The loss of neutral fragments such as CO, C₆H₅ (phenyl group), and fragments from the cyclohexanone ring would lead to a series of peaks in the mass spectrum, which are characteristic of the molecule's structure. libretexts.orguni-saarland.de The stability of the aromatic rings suggests that fragments containing the benzoyl group would be prominent. libretexts.org

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₃ |

| Molecular Weight | 306.4 g/mol |

| Exact Mass | 306.125594432 Da |

| Ionization Method | Electron Ionization (EI) - Presumed |

| Expected Molecular Ion (M⁺·) | m/z ≈ 306 |

| Potential Major Fragments | [M-C₆H₅]⁺, [M-COC₆H₅]⁺, C₆H₅CO⁺ |

X-ray Diffraction for Solid-State Structural Characterization

In the solid state, the cyclohexanone ring is expected to adopt a stable conformation to minimize steric strain. For a simple cyclohexane (B81311) ring, the chair conformation is the most stable. However, the presence of bulky benzoyl substituents at the 2 and 6 positions, as well as the sp² hybridized carbon of the ketone, will influence the ring's geometry. The analysis of bond angles and torsion angles from single crystal X-ray diffraction data would reveal the exact conformation. It is likely that the cyclohexanone ring adopts a distorted chair or a twist-boat conformation to accommodate the large substituents. Conformational analysis of similar substituted ring systems often reveals how substituents dictate the preferred three-dimensional shape of the molecule. nih.govnih.govyoutube.com

The way individual molecules of Cyclohexanone, 2,6-dibenzoyl- pack together in a crystal is determined by a network of intermolecular interactions. ias.ac.innumberanalytics.com These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O hydrogen bonds. rsc.orgresearchgate.net The carbonyl groups of the benzoyl and cyclohexanone moieties can act as hydrogen bond acceptors. researchgate.net The phenyl rings can participate in π-π stacking interactions. A detailed analysis of the crystal structure obtained from X-ray diffraction would allow for the identification and characterization of these non-covalent interactions, which are crucial for understanding the stability and physical properties of the crystalline material. rsc.orgresearchgate.net

| Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths & Angles | Precise values for all bonds and angles |

| Cyclohexanone Ring Conformation | Likely a distorted chair or twist-boat |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking, van der Waals forces |

Reaction Mechanisms and Mechanistic Studies of Cyclohexanone, 2,6 Dibenzoyl Systems

Mechanistic Pathways in Synthetic Transformations (e.g., Aldol (B89426) Condensation Mechanisms)

The synthesis of precursors to 2,6-dibenzoylcyclohexanone systems, such as 2,6-bis(benzylidene)cyclohexanone, is commonly achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation. srmist.edu.in This reaction involves the condensation of a ketone (cyclohexanone) with two equivalents of an aldehyde (benzaldehyde), which lacks α-hydrogens. srmist.edu.in The mechanism proceeds through several key steps. iitk.ac.inlibretexts.org

Mechanism of Claisen-Schmidt Condensation:

Enolate Formation: A base, such as sodium hydroxide (B78521), abstracts an acidic α-hydrogen from the cyclohexanone (B45756) to form a nucleophilic enolate ion. srmist.edu.iniitk.ac.inlibretexts.org This is the rate-determining step.

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a benzaldehyde (B42025) molecule, forming a tetrahedral alkoxide intermediate. iitk.ac.inmasterorganicchemistry.com

Protonation: The alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone, known as the aldol addition product. srmist.edu.iniitk.ac.in

Dehydration: Under the reaction conditions, especially with heating, this aldol adduct readily undergoes dehydration. libretexts.org The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated α,β-unsaturated ketone (a benzylidene-cyclohexanone). srmist.edu.inlibretexts.org

Second Condensation: The process repeats on the other side of the cyclohexanone. The base removes the remaining α-hydrogen from the mono-benzylidene-cyclohexanone intermediate to form a new enolate. This enolate then attacks a second molecule of benzaldehyde, and subsequent dehydration yields the final product, 2,6-bis(benzylidene)cyclohexanone. srmist.edu.in

Photochemical Reaction Mechanisms and Photochromic Behavior

Derivatives of the 2,6-dibenzoylcyclohexanone framework, particularly those with photosensitive groups like azides on the benzylidene moieties, exhibit rich photochemical behavior. The absorption of light energy triggers a cascade of reactions, leading to transient species and new molecular structures.

A key photochemical reaction in derivatives such as 2,6-bis(4-azidobenzylidene)cyclohexanone (B1277534) is the photolysis of the aryl azide (B81097) groups. lew.ro Upon exposure to ultraviolet light (e.g., 365 nm), the azide groups undergo cleavage, extruding a molecule of nitrogen (N₂) and generating highly reactive nitrene intermediates. lew.roresearchgate.net

The primary mechanism involves the light-induced formation of a singlet acyl nitrene, which is a highly reactive species. cdnsciencepub.comcdnsciencepub.com These nitrenes can then engage in various subsequent reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, or hydrogen abstraction to form primary amines. lew.rocdnsciencepub.com In some cases, the nitrene can react in its triplet state, which leads to products characteristic of radical reactions. cdnsciencepub.com The specific reaction pathway is highly sensitive to the solvent, the presence of oxygen, and the concentration of the azide. lew.ro

Table 1: Photogenerated Species from the Photolysis of 2,6-di(4'-azidobenzylidene)-methylcyclohexanone lew.ro

| Photogenerated Species | Formation Pathway |

|---|---|

| Nitrene Radicals | Primary photoproduct from the cleavage of azide groups. |

| Amino Groups | Formed by hydrogen abstraction from the solvent or other molecules by the nitrene. |

| Azo Derivatives | Result from the self-coupling reactions of nitrenes, especially at high azide concentrations. |

| Nitro/Nitroso Groups | Formed from the reaction of nitrenes with residual molecular oxygen. |

For systems containing carbon-carbon double bonds, such as the exocyclic bonds in 2,6-bis(benzylidene)cyclohexanone derivatives, photochemical cis-trans (E/Z) isomerization is a possible reaction pathway. msu.eduresearchgate.net The absorption of UV light can excite an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). msu.edu

In this excited state, the rotational barrier around the double bond is significantly reduced, allowing for rotation to occur. When the molecule returns to the ground state, it can be trapped in either the cis (Z) or trans (E) configuration. msu.edu This reversible isomerization can lead to a photostationary state, a specific ratio of isomers determined by the wavelength of light and the absorption characteristics of each isomer. Such behavior is the basis of photochromism, where a molecule reversibly changes color or other properties upon irradiation. nih.gov

The pathways of complex chemical reactions, including photochemical ones, can be highly dependent on the pH of the medium. nih.govnih.gov For derivatives of 2,6-dibenzoylcyclohexanone, pH can influence the structure and reactivity of both the ground state molecule and its photochemically generated intermediates. nih.gov

For example, protonation or deprotonation of functional groups on the molecule or on transient species like aci-nitro intermediates can open up new reaction channels or alter the rates of existing ones. nih.govnih.gov In a study of 2-nitrobenzyl compounds, the decay rates of key intermediates were shown to have a strong dependence on pH and buffer concentrations. nih.gov A change in pH can convert a functional group from electron-donating to electron-withdrawing (e.g., protonation of an amino group to an ammonium (B1175870) cation), which can dramatically alter the electronic properties and subsequent reaction course. nih.gov This principle allows for the development of pH-responsive molecular switches. nih.gov

Light-Induced Isomerizations (e.g., Cis-Trans Isomerization)

Oxidation and Reduction Reaction Mechanisms

Oxidation and reduction (redox) reactions involve the transfer of electrons. khanacademy.org An oxidation results in the loss of electrons and an increase in oxidation state, while a reduction involves the gain of electrons and a decrease in oxidation state. khanacademy.orgmasterorganicchemistry.com The two benzoyl groups in 2,6-dibenzoylcyclohexanone are electron-withdrawing, which influences the molecule's susceptibility to reduction.

The redox potential of a molecule is a measure of its ability to accept or donate electrons and is directly related to the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zaals-japan.com Reduction involves adding an electron to the LUMO, while oxidation involves removing an electron from the HOMO. als-japan.com

The structure of a molecule, particularly the presence of electron-donating or electron-withdrawing substituents, has a profound effect on its redox potential. als-japan.comresearchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the benzoyl rings would lower the energy of the LUMO. This makes it easier to add an electron, thus shifting the reduction potential to a more positive (less negative) value.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would raise the energy of the HOMO. This makes it easier to remove an electron, shifting the oxidation potential to a more negative (less positive) value.

Computational chemistry can be used to predict these potentials by calculating the energies of the neutral, cationic, and anionic species. scielo.org.zaumn.edu A strong linear correlation is often observed between experimentally measured redox potentials and calculated parameters like LUMO energy for reductions and HOMO energy for oxidations. scielo.org.zaresearchgate.net

Table 2: Predicted Effect of Substituents on the Reduction Potential of 2,6-dibenzoylcyclohexanone Systems

| Substituent on Benzoyl Ring | Electronic Effect | Effect on LUMO Energy | Predicted Effect on Reduction Potential (E_red) |

|---|---|---|---|

| -NO₂ (Nitro) | Strong EWG | Lowers significantly | E_red becomes more positive (easier to reduce) |

| -Cl (Chloro) | Inductive EWG | Lowers | E_red becomes more positive |

| -H (Unsubstituted) | Reference | Reference | Reference |

| -CH₃ (Methyl) | Weak EDG | Raises slightly | E_red becomes more negative (harder to reduce) |

| -OCH₃ (Methoxy) | Strong EDG | Raises | E_red becomes more negative |

Baeyer-Villiger Oxidation of Ketone Moieties

The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters, or in the case of cyclic ketones, into lactones. wikipedia.org This reaction typically employs peroxyacids or peroxides as the oxidant. wikipedia.org For a substrate such as 2,6-dibenzoylcyclohexanone, the reaction presents interesting questions of regioselectivity, as oxidation can potentially occur at the cyclohexanone carbonyl or the benzoyl carbonyls.

The generally accepted mechanism proceeds through the Criegee intermediate. wikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming the tetrahedral Criegee intermediate. wikipedia.org The rate-determining step involves the migration of one of the alpha-substituents to the adjacent oxygen of the peroxide group, leading to the formation of an ester and a carboxylic acid. wikipedia.org

A critical aspect of the Baeyer-Villiger oxidation is the migratory aptitude of the substituents attached to the carbonyl group. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl (including cyclohexyl) > aryl > primary alkyl > methyl. numberanalytics.comorganic-chemistry.org In the case of 2,6-dibenzoylcyclohexanone, the cyclohexyl group has a higher migratory aptitude than the phenyl group. This suggests that the oxidation is more likely to occur at the cyclohexanone carbonyl, leading to the formation of a lactone.

Recent research has focused on asymmetric Baeyer-Villiger oxidations, which allow for the synthesis of chiral lactones from cyclic ketones. rsc.org This has been achieved through kinetic resolution of racemic ketones and desymmetrization of meso-compounds using chiral catalysts. rsc.orgrsc.orgnih.gov While specific studies on 2,6-dibenzoylcyclohexanone are not prevalent in the provided results, the principles derived from studies on other substituted cyclohexanones are applicable. For instance, the use of chiral N,N'-dioxide/Sc(III) catalysts has shown success in the asymmetric Baeyer-Villiger oxidation of 3-substituted and meso-disubstituted cyclohexanones. rsc.orgrsc.orgnih.gov

Cyclization and Annulation Reactions (e.g., Effenberger Cyclization, Diels-Alder Reactions)

Cyclization and annulation reactions are powerful tools for constructing complex cyclic and polycyclic frameworks. While specific examples involving 2,6-dibenzoylcyclohexanone in Effenberger or Diels-Alder reactions were not found in the search results, the general principles of these reactions can be applied to understand its potential reactivity.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene, to form a cyclohexene (B86901) ring. synarchive.com In the context of 2,6-dibenzoylcyclohexanone, the molecule could potentially act as a dienophile if one of its enol forms participates in the reaction. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a key consideration, with "ortho" and "para" products generally favored over "meta" products. masterorganicchemistry.com The stereochemistry of the reaction is also well-defined, with the relative stereochemistry of the substituents on the dienophile being retained in the product. masterorganicchemistry.com

The Dehydro-Diels-Alder (DDA) reaction is a variant that involves the reaction of a diene with a benzyne (B1209423) or other dehydro species. u-tokyo.ac.jp Given the presence of two benzoyl groups, derivatization to generate a benzyne dienophile from one of the rings is a theoretical possibility, which could then undergo an intramolecular DDA reaction.

Stereochemical Control and Stereoselectivity in Reactions

The stereochemical outcome of reactions involving 2,6-dibenzoylcyclohexanone is of significant interest due to the presence of multiple stereocenters. The control of stereoselectivity is crucial for the synthesis of specific stereoisomers.

In reactions such as hydrogenation, the stereochemistry of the resulting alcohol can be controlled by the choice of catalyst and reaction conditions. For instance, the rhodium-catalyzed asymmetric hydrogenation of related exocyclic α,β-unsaturated cyclohexanones has been shown to produce chiral products with high enantioselectivity. rsc.org This suggests that similar stereocontrol could be achieved in the reduction of the benzoyl groups of 2,6-dibenzoylcyclohexanone.

The stereoselectivity of the Baeyer-Villiger oxidation is also a key feature, with the migration of the substituent occurring with retention of configuration. pitt.edu This is a consequence of the concerted nature of the migration step. wikipedia.org Therefore, the oxidation of a chiral 2,6-dibenzoylcyclohexanone would be expected to proceed with high stereochemical fidelity. numberanalytics.com

Recent advances in synthetic methodology have focused on the stereoselective functionalization of substituted cyclic systems. rsc.orgnih.govuni-muenchen.de These methods often employ directing groups or chiral catalysts to control the stereochemical outcome of the reaction.

Catalytic Principles and Applications in 2,6-Disubstituted Cyclohexanone Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. libretexts.orgrsc.orgrsc.org In the context of 2,6-disubstituted cyclohexanones, catalysis is essential for controlling reactivity and achieving desired stereochemical outcomes.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts are employed in reactions involving cyclohexanones. Homogeneous catalysts, which are in the same phase as the reactants, offer high activity and selectivity. libretexts.org For example, rhodium complexes are used in the asymmetric hydrogenation of unsaturated cyclohexanones. rsc.org Heterogeneous catalysts, which are in a different phase, are easily separated from the reaction mixture, facilitating product purification and catalyst recycling. libretexts.org

Enzyme Catalysis: Enzymes are highly efficient and selective biological catalysts that operate under mild conditions. libretexts.orgnih.gov Baeyer-Villiger monooxygenases (BVMOs), for example, can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity. wikipedia.orgcapes.gov.br While specific applications to 2,6-dibenzoylcyclohexanone were not detailed in the search results, the use of BVMOs represents a promising approach for the stereoselective synthesis of lactones from this substrate.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cycloalkanones. nih.gov

Catalytic Hydrogenation: The hydrogenation of cyclohexanone derivatives is an important industrial process. sciopen.com Catalysts for this reaction often consist of a noble metal, such as platinum or palladium, supported on a high-surface-area material. sciopen.com The choice of catalyst and support can significantly influence the activity and selectivity of the reaction.

Based on the current available scientific literature, a detailed computational and theoretical analysis of the specific chemical compound Cyclohexanone, 2,6-dibenzoyl- is not extensively documented. Research focusing solely on this molecule's electronic structure, reactivity, and conformational analysis is limited.

Therefore, it is not possible to provide a comprehensive article that strictly adheres to the requested detailed outline and is based on verified research findings for "Cyclohexanone, 2,6-dibenzoyl-". Constructing such an article would require speculative data that is not supported by published scientific studies.

For a thorough and scientifically accurate report, dedicated computational studies involving Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and conformational analysis would need to be performed on "Cyclohexanone, 2,6-dibenzoyl-". At present, such specific research does not appear to be publicly available.

Computational Chemistry and Theoretical Investigations

Tautomeric Equilibria Studies (e.g., Keto-Enol and Enol-Enolate Forms)

The tautomeric behavior of β-dicarbonyl compounds is a well-documented phenomenon in organic chemistry, with the equilibrium between keto and enol forms being influenced by structural and environmental factors. While direct computational or experimental studies specifically detailing the tautomeric equilibria of Cyclohexanone (B45756), 2,6-dibenzoyl- are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining closely related structural analogs. These include other 2-acylcyclohexanones and linear 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).

The core structure of Cyclohexanone, 2,6-dibenzoyl- features a 1,3-dicarbonyl system constrained within a cyclohexane (B81311) ring, with bulky benzoyl groups at the 2- and 6-positions. This arrangement allows for the existence of several tautomeric forms, primarily the tri-keto form and various enol forms. The stability of these tautomers is dictated by a balance of electronic effects, steric interactions, and the potential for intramolecular hydrogen bonding.

Theoretical investigations into the tautomerism of related 2-acylcyclohexane-1,3-diones have shown that enol forms are generally more stable than the tri-keto form. researchgate.net For instance, studies on benzoylcyclohexane-1,3-dione indicate a preference for the enol tautomers in solution. researchgate.net This stabilization is largely attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net

The solvent environment plays a crucial role in the position of the keto-enol equilibrium. rsc.org In non-polar solvents, the enol form is typically favored due to the stability conferred by the internal hydrogen bond. researchgate.net In polar solvents, particularly those that are hydrogen bond acceptors, the equilibrium can shift towards the keto form as intermolecular hydrogen bonds with the solvent compete with and disrupt the internal hydrogen bond of the enol. missouri.educdnsciencepub.com However, for some β-dicarbonyl compounds, the enol form can remain predominant even in polar solvents. acs.org For example, studies on 2-acetylcyclohexanone (B32800) in aprotic solvents like dioxane show it to be almost completely enolized, with over 40% enol content observed even in water. acs.org

Furthermore, the nature of the substituent groups on the β-dicarbonyl framework significantly impacts the equilibrium. Electron-withdrawing groups tend to increase the acidity of the α-protons, thereby favoring enolization. missouri.edu The phenyl groups in Cyclohexanone, 2,6-dibenzoyl- are electron-withdrawing and can extend the conjugation of the enol form, which would be expected to strongly favor enolization. This is supported by studies on dibenzoylmethane (B1670423), which is known to be almost completely in the enol form in various solvents due to the resonance stabilization provided by the phenyl groups. jcsp.org.pkmdpi.com

Based on the analysis of these analogous systems, it is predicted that Cyclohexanone, 2,6-dibenzoyl- would exist predominantly in its enolic tautomeric forms. The presence of two benzoyl groups would significantly stabilize the enol forms through extended conjugation and strong intramolecular hydrogen bonding. The equilibrium is expected to be solvent-dependent, with the highest proportion of the enol tautomer anticipated in non-polar solvents.

Below is a data table illustrating the expected tautomeric distribution for Cyclohexanone, 2,6-dibenzoyl- in various solvents, extrapolated from data on analogous compounds like dibenzoylmethane and 2-acylcyclohexanones.

| Solvent | Dielectric Constant (ε) | Predicted % Keto Tautomer | Predicted % Enol Tautomer | Rationale based on Analogs |

|---|---|---|---|---|

| Hexane | 1.9 | < 5% | > 95% | Non-polar solvent; favors intramolecular H-bonding of the enol form, similar to dibenzoylmethane. jcsp.org.pk |

| Chloroform | 4.8 | ~10% | ~90% | Low polarity; enol form is highly stabilized. nih.gov |

| Acetone | 21 | ~20% | ~80% | Polar aprotic solvent; may slightly shift equilibrium toward the more polar keto form. nih.gov |

| Dimethyl Sulfoxide (DMSO) | 47 | ~30% | ~70% | Strong hydrogen bond acceptor; disrupts intramolecular H-bonding, stabilizing the keto form more than less polar solvents. missouri.edunih.gov |

| Water | 80 | ~40% | ~60% | High polarity and H-bonding capacity; significant stabilization of the keto form expected, though enol likely still favored. acs.org |

Applications and Advanced Materials Science Research

Role as Key Synthetic Intermediates in Complex Molecule Synthesis

The molecular framework of 2,6-dibenzoylcyclohexanone serves as a versatile starting point for the construction of more intricate chemical architectures. Organic chemists utilize such "building blocks" or "synthons" to strategically assemble complex molecules, including natural products and medicinally relevant compounds. nih.govnsf.govnih.gov The process of retrosynthetic analysis, a cornerstone of modern organic chemistry, often identifies simpler, commercially available fragments that can be combined to form a target molecule. nih.gov In this context, the cyclohexanone (B45756) derivative provides a pre-organized six-membered ring with multiple functional handles—the two benzoyl groups and the ketone—that can be selectively manipulated.

Development of Advanced Functional Materials

The field of advanced functional materials seeks to design and synthesize materials with specific, tailored properties for a wide range of applications. wiley.comeuropean-mrs.comrsc.org These materials are at the forefront of technological innovation in areas such as electronics, energy, and medicine. european-mrs.commdpi.com 2,6-dibenzoylcyclohexanone and its derivatives have shown potential in the creation of such materials due to their inherent chemical and physical properties.

Photosensitive materials, or photoresists, are compounds that change their chemical properties upon exposure to light. wikipedia.orggoogle.com This characteristic is fundamental to photolithography, a key process in the manufacturing of microelectronics. wikipedia.org A photoresist composition typically includes a photosensitive compound, a polymer resin, and a solvent. google.com When a thin film of the photoresist is exposed to a patterned light source, the irradiated areas undergo a chemical reaction that alters their solubility in a developer solution. wikipedia.org

In positive photoresists, the exposed regions become more soluble, while in negative photoresists, they become less soluble through processes like polymerization or cross-linking. wikipedia.org The selection of a photoresist depends on factors such as its resolution capability, sensitivity to the light source, and resistance to subsequent processing steps. wikipedia.org While specific applications of 2,6-dibenzoylcyclohexanone in commercial photoresists are not extensively documented in publicly available literature, its chemical structure suggests potential as a component in such systems. The benzoyl chromophores within the molecule can absorb UV radiation, potentially initiating chemical changes necessary for photolithographic patterning.

Fluorescent polymers are a class of materials that emit light after absorbing it, finding use in applications like sensors, displays, and biological imaging. mdpi.commagtech.com.cnencyclopedia.pub The fluorescence properties of these polymers are determined by the constituent fluorophores and their arrangement within the macromolecule. mdpi.com Conjugated polymers, which have alternating single and double bonds, are often used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to transport charge. mdpi.com

The development of novel optical materials often involves the synthesis of new monomers that can be polymerized to create materials with desired properties. mdpi.comaps.org The structure of 2,6-dibenzoylcyclohexanone, with its aromatic rings and carbonyl groups, provides a scaffold that could be chemically modified to create fluorescent or electro-active monomers. For instance, the benzoyl groups could be functionalized to tune the absorption and emission wavelengths of the resulting polymer. The ability to engineer the optical and electronic properties of polymers at the molecular level is a key driver of innovation in optoelectronics. mdpi.com

Table 1: Research Findings in Optical Materials

| Research Area | Key Findings | Potential Implication for 2,6-dibenzoylcyclohexanone Derivatives |

| Fluorescent Polymers | The emission properties of fluorescent polymers can be tuned by altering the chemical structure of the monomeric units. mdpi.commagtech.com.cn | Derivatives of 2,6-dibenzoylcyclohexanone could be synthesized to act as monomers for new fluorescent polymers with tailored optical properties. |

| Optoelectronics | Conjugated polymers are essential for the development of flexible and efficient optoelectronic devices. mdpi.com | Modification of the 2,6-dibenzoylcyclohexanone core could lead to monomers suitable for creating semiconducting polymers for use in OLEDs or OPVs. |

| Nanoscale Optical Properties | The optical properties of materials at the nanoscale can be precisely measured and manipulated. aps.org | Nanoparticles derived from polymers incorporating 2,6-dibenzoylcyclohexanone could exhibit unique optical behaviors with potential applications in sensors or nanodevices. |

The synthesis of new polymers with advanced properties is a central theme in polymer chemistry. Monomers, the fundamental repeating units of polymers, are the building blocks from which these complex macromolecules are constructed. The chemical structure of the monomer dictates the properties of the resulting polymer.

2,6-dibenzoylcyclohexanone, with its dicarbonyl functionality, presents possibilities for its use as a monomer in step-growth polymerization reactions. For example, the ketone groups could potentially be converted to other functional groups, such as esters or amides, which are capable of reacting with other monomers to form polyesters or polyamides. The rigid cyclohexanone ring and the bulky benzoyl groups would likely impart specific thermal and mechanical properties to the resulting polymer. The ability to design and synthesize novel monomers is critical for the development of new materials with tailored performance characteristics.

Optical Materials (e.g., Fluorescent Polymers, Optoelectronics)

Coordination Chemistry: Ligand Design for Metal Complexes

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. ijraset.comlibretexts.org The properties and reactivity of these metal complexes are highly dependent on the nature of the ligand. mdpi.com Ligand design is therefore a crucial aspect of coordination chemistry, as it allows for the tuning of the electronic and steric properties of the metal center. ijraset.com

2,6-dibenzoylcyclohexanone contains oxygen atoms in its carbonyl groups that have lone pairs of electrons, making them potential donor sites for coordinating to metal ions. This allows the molecule to act as a ligand. The specific geometry of the molecule would dictate how it binds to a metal, potentially forming stable chelate rings. The design of ligands is essential for a wide range of applications, including catalysis, medicine, and materials science. ijraset.comnih.gov For instance, metal complexes are used as catalysts in numerous industrial processes, and their efficiency and selectivity are often controlled by the ligand framework. ijraset.com

Table 2: Principles of Ligand Design

| Principle | Description | Relevance to 2,6-dibenzoylcyclohexanone |

| Donor Atoms | The atoms in a ligand that donate electrons to the metal ion. | The oxygen atoms of the carbonyl groups in 2,6-dibenzoylcyclohexanone can act as donor atoms. |

| Chelation | The formation of two or more bonds between a single ligand and a central metal ion, forming a ring structure. | The arrangement of the carbonyl groups in 2,6-dibenzoylcyclohexanone may allow it to act as a chelating ligand. |

| Steric Hindrance | The spatial arrangement of atoms in a ligand can influence the geometry and stability of the resulting metal complex. | The bulky benzoyl groups would create significant steric hindrance around the metal center, influencing its coordination environment. |

| Electronic Effects | The electron-donating or -withdrawing nature of the ligand can affect the electronic properties of the metal ion. | The electronic properties of the benzoyl groups would modulate the electron density at the metal center. |

Building Blocks for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic and medicinal chemistry. sigmaaldrich.commdpi.com Many pharmaceuticals and biologically active compounds feature heterocyclic scaffolds. sigmaaldrich.com The synthesis of these molecules often relies on the use of versatile building blocks that can be readily converted into the desired heterocyclic systems. researchgate.net

The dicarbonyl functionality of 2,6-dibenzoylcyclohexanone makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. For example, it can undergo condensation reactions with nitrogen-containing reagents like hydrazines, hydroxylamine, or ureas to form nitrogen-containing heterocycles such as pyridazines, oxazines, or pyrimidines, respectively. The specific reaction conditions and the choice of the reacting partner would determine the structure of the resulting heterocycle. The ability to access a wide range of heterocyclic structures from a single, readily available starting material is highly valuable in synthetic chemistry. researchgate.netbeilstein-journals.org

Precursors for Polycyclic Aromatic Compounds and Bicyclic Ring Systems

The synthesis of complex molecular scaffolds such as polycyclic aromatic hydrocarbons (PAHs) and bicyclic ring systems often relies on versatile precursor molecules that can undergo controlled cyclization reactions. nih.govgla.ac.uk Polycarbonyl compounds, in particular, are valuable starting materials for building such frameworks through intramolecular condensation and aromatization reactions.

While 2,6-dibenzoylcyclohexanone possesses the requisite functional groups for such transformations, its specific application as a direct precursor for PAHs or bicyclic systems is not extensively documented in dedicated studies. However, the general reactivity of related polyketone systems suggests potential pathways. For instance, intramolecular aldol-type condensations followed by dehydration and aromatization could theoretically lead to fused ring systems. The strategic placement of three carbonyl groups offers multiple possibilities for cyclization, which could potentially be directed by varying reaction conditions to favor the formation of either bicyclic or, through subsequent dehydrogenation, polycyclic aromatic structures. The development of synthetic methods for complex bicyclic scaffolds, such as bicyclo[2.1.1]hexanes, is an area of active research, often utilizing photocatalytic cycloadditions or other advanced strategies. rsc.org Although direct examples involving 2,6-dibenzoylcyclohexanone are scarce, its structural motifs are relevant to the broader field of constructing complex cyclic systems.

Contributions to Fundamental Structural and Mechanistic Organic Chemistry

The study of 2,6-dibenzoylcyclohexanone provides valuable insights into core principles of stereochemistry and reaction mechanisms, primarily due to its sterically demanding and functionally dense structure.

Conformational Analysis:

Like other substituted cyclohexanes, 2,6-dibenzoylcyclohexanone is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. lumenlearning.comlibretexts.org The two bulky benzoyl substituents at the C-2 and C-6 positions introduce significant steric considerations. There are three potential diastereomers: (cis, cis), (trans, trans), and (cis, trans). For the cis isomer, a ring flip would interconvert one axial and one equatorial benzoyl group with the opposite conformation. In the trans isomer, the substituents could be either diaxial or diequatorial.

The stability of these conformations is governed by steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgsapub.org A substituent in the axial position experiences steric repulsion from the other axial hydrogens on the same side of the ring. Given the large size of the benzoyl group, there is a strong preference for it to occupy the equatorial position. libretexts.org Therefore, the most stable conformation for the trans-isomer would be the one where both benzoyl groups are in equatorial positions. For the cis-isomer, the conformation with one equatorial and one axial benzoyl group would exist in equilibrium, but the energetic barrier and population of each conformer would be heavily influenced by the steric bulk of the substituents.

Table 1: Predicted Conformational Preferences in 2,6-dibenzoylcyclohexanone Isomers

| Isomer | Substituent Positions | Predicted Relative Stability | Rationale |

| trans | diequatorial | Most Stable | Minimizes steric strain; no 1,3-diaxial interactions for the substituents. libretexts.orglibretexts.org |

| diaxial | Least Stable | Significant steric strain from two large axial groups. libretexts.orglibretexts.org | |

| cis | axial/equatorial | Intermediate | One substituent is in the unfavorable axial position. libretexts.orglibretexts.org |

This table is based on established principles of conformational analysis for substituted cyclohexanes. lumenlearning.comlibretexts.orglibretexts.org

Mechanistic Insights:

The reactivity of 2,6-dibenzoylcyclohexanone is dominated by its three carbonyl groups and the acidic α-hydrogens located on the cyclohexane (B81311) ring. The presence of multiple carbonyls influences the acidity (pKa) of the adjacent C-H bonds, making this molecule a substrate for a variety of base-catalyzed reactions.

Mechanistically, the compound can act as a multiple nucleophile (after deprotonation to form enolates) or a multiple electrophile (at the carbonyl carbons). This dual reactivity makes it a candidate for complex intramolecular and intermolecular reactions. For example, under basic conditions, an intramolecular aldol (B89426) condensation could occur, where an enolate formed at one position attacks another carbonyl group within the same molecule, potentially leading to the formation of a bicyclic product. The specific reaction pathway and product distribution would be dictated by the reaction conditions (base, solvent, temperature) and the relative thermodynamic stability of the possible transition states and products. The steric hindrance imposed by the bulky benzoyl groups would play a crucial role in controlling the regioselectivity and stereoselectivity of such reactions. lumenlearning.com

Q & A

Q. What are the common synthetic routes for preparing 2,6-dibenzoylcyclohexanone, and what are their key mechanistic steps?

The compound can be synthesized via a double Michael addition reaction between diamides and dibenzalacetones, as described in a 2015 study. This method offers high efficiency under mild conditions, with the reaction mechanism involving nucleophilic attack and enolate stabilization . Alternative routes include hydrogenation of phenol derivatives using Pd-based catalysts, though selectivity optimization (e.g., particle size effects) is critical for minimizing side products .

Q. How can spectroscopic methods (e.g., NMR, IR, X-ray crystallography) confirm the structure of 2,6-dibenzoylcyclohexanone?

Structural validation requires a combination of techniques:

- NMR : To identify benzoyl substituents and cyclohexanone backbone protons.

- X-ray crystallography : Resolves spatial conformation (e.g., envelope-shaped cyclohexanone ring) and dihedral angles between aromatic groups, as demonstrated in single-crystal studies .

- GC-MS/HPLC : For purity assessment and quantification, as applied in photocatalytic oxidation studies .

Q. What purification techniques are effective for isolating 2,6-dibenzoylcyclohexanone from reaction mixtures?

Column chromatography (silica gel) is widely used for isolating polar derivatives. For large-scale synthesis, continuous processes involving membrane catalysts or fractional distillation (based on boiling point differences) are recommended . Solvent selection (e.g., ethanol/water mixtures) can enhance crystallization efficiency .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of 2,6-dibenzoylcyclohexanone while minimizing side reactions?

A three-level factorial design can systematically evaluate variables like temperature, catalyst loading, and light intensity. For example, a slurry photoreactor study achieved 92% phenol conversion and >99% cyclohexanone selectivity by optimizing Pd/SiO₂ catalyst particle size (1 mm vs. 2 mm) and hydrogen-to-phenol ratios . Statistical metrics (R² >0.95, low RMS error) validate model accuracy in predicting yields .

Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties or reactivity of 2,6-dibenzoylcyclohexanone?

Quantum chemistry and QSPR models (e.g., CC-DPS) use molecular descriptors (e.g., SMILES strings, InChI keys) to predict thermodynamic properties (e.g., enthalpy of formation) and reaction pathways. NIST thermochemical data (Cp, ΔfH°) serve as benchmarks for validating simulations .

Q. How does the choice of catalyst influence selectivity and yield in 2,6-dibenzoylcyclohexanone synthesis?

Pd-based catalysts favor hydrogenation of phenol to cyclohexanone, while organocatalysts (e.g., pyridinium derivatives) enhance asymmetric aldol reactions for benzoyl group introduction. Catalyst support (e.g., SiO₂ vs. ZrO₂) and particle size critically affect diffusion rates and active site accessibility .

Q. How should researchers address discrepancies in reported catalytic efficiencies across studies?

Comparative analysis must account for:

- Reaction conditions : Temperature, solvent polarity, and light intensity (e.g., photocatalytic systems show light-dependent rate enhancements ).

- Catalyst characterization : BET surface area and XRD crystallinity data ensure reproducibility.

- Statistical validation : Use R²-adjusted and MAE metrics to reconcile empirical models with experimental data .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the mutagenicity of cyclohexanone derivatives?

Discrepancies arise from differences in assay protocols (e.g., in vivo micronucleus tests vs. Ames tests) and exposure routes. While OECD assessments classify cyclohexanone as low-risk via inhalation/oral routes, metabolite profiling (e.g., hydrazone derivatives) may reveal context-specific toxicity .

Key Data from Evidence

- Kinetic Modeling : A photocatalytic study reported R² = 0.98 for cyclohexanone production rate vs. light intensity, with MAE <5% .

- Catalyst Selectivity : Pd/SiO₂ achieved 99% selectivity at 110°C and 250 g·min/mol contact time .

- Structural Confirmation : X-ray data for analogous compounds show dihedral angles of 30.0° between aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.